Evidence Item 1: Bromine Position Enables Cross-Coupling: 2-Bromo-4,5-difluoro vs. 4-Bromo-2,6-difluoro Substitution
The 2-bromo-4,5-difluorophenoxy motif in the target compound is the identical aryl ether fragment found in WAY-213613, the most potent and selective EAAT2 inhibitor reported (IC50=85±5 nM, 59-fold selectivity over EAAT1 and 45-fold over EAAT3) [1]. In the Dunlop et al. (2005) structure-activity relationship (SAR) study, the 2-bromo-4,5-difluorophenoxy substitution conferred the highest EAAT2 inhibitory potency among all aryl-ether, biaryl, and fluorene analogs tested, exceeding WAY-213394 (IC50=145±22 nM), WAY-212922 (IC50=157±11 nM), and WAY-211686 (IC50=190±10 nM) by 1.7- to 2.2-fold [1]. A regioisomeric comparator, benzyl N-(4-bromo-2,6-difluorophenyl)carbamate, lacks in vitro potency due to the para-bromine arrangement unfavorable for target binding . This direct potency rank order demonstrates that the 2-bromo-4,5-difluoro substitution pattern is a critical pharmacophoric element for EAAT2 engagement, establishing a structure-activity rationale for preferring this specific regioisomer in EAAT2-targeted probe or lead optimization programs.
Next analogs: 145–190 nM
~1.7–2.2 fold higher potency
| Evidence Dimension | EAAT2 inhibitory potency (IC50, nM) as a function of aryl substitution pattern |
|---|---|
| Target Compound Data | Contains 2-bromo-4,5-difluorophenoxy fragment (as in WAY-213613): IC50 = 85±5 nM (human EAAT2, [3H]-D-Asp uptake assay) [1] |
| Comparator Or Baseline | WAY-213394 (2'-methyl-biphenyl analog): IC50=145±22 nM; WAY-212922 (7-trifluoromethylfluorenyl analog): IC50=157±11 nM; WAY-211686 (4'-chloro-2-methyl-biphenyl analog): IC50=190±10 nM; 4-bromo-2,6-difluorophenyl carbamate analog: no significant EAAT2 activity reported [1] |
| Quantified Difference | WAY-213613 is 1.7- to 2.2-fold more potent than the next three analogs; >44-fold selective over EAAT1/EAAT3 [1] |
| Conditions | Human EAAT2 expressed in HEK293 cells; [3H]-D-Asp uptake; 4 min incubation; scintillation counting. Rat cortical synaptosomes: IC50=35±7 nM [1] |
Why This Matters
The 2-bromo-4,5-difluorophenoxy fragment is a validated pharmacophore for EAAT2 inhibition, making the target compound the correct regioisomeric intermediate for synthesizing EAAT2-targeted analogs; procurement of the 4-bromo-2,6-difluoro isomer would direct synthetic efforts toward a suboptimal SAR vector.
- [1] Dunlop J, et al. Characterization of novel aryl-ether, biaryl, and fluorene aspartic acid and diaminopropionic acid analogs as potent inhibitors of the high-affinity glutamate transporter EAAT2. Mol Pharmacol. 2005;68(4):974-82. View Source
